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Compound of Interest

Compound Name: 5-bromopentanal

Cat. No.: B1354046 Get Quote

An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-
bromopentanal is presented for researchers, scientists, and professionals in drug

development. This guide provides a detailed interpretation of the spectral data, supported by

predicted chemical shifts and coupling patterns, to facilitate the structural elucidation of this

bifunctional molecule.

Interpreting the NMR Spectra of 5-Bromopentanal
5-bromopentanal (Br-(CH₂)₄-CHO) possesses two key functional groups: a terminal aldehyde

and a primary alkyl bromide. These groups, with their distinct electronic effects, create a unique

magnetic environment for each carbon and proton along the five-carbon chain. The

interpretation of the NMR spectra relies on understanding how the electronegativity of the

oxygen and bromine atoms influences the chemical shifts of nearby nuclei.

The structure with atom numbering is as follows:

Br—C₅H₂—C₄H₂—C₃H₂—C₂H₂—C₁HO

¹H NMR Spectral Data
The ¹H NMR spectrum of 5-bromopentanal is expected to show five distinct signals, each

corresponding to a set of chemically non-equivalent protons. The aldehyde proton (H₁) is the

most deshielded due to the strong electron-withdrawing effect of the carbonyl group, placing its

signal far downfield.[1][2][3] Protons on the carbon adjacent to the bromine (H₅) are also
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significantly deshielded.[4][5] The protons on the carbon alpha to the aldehyde (H₂) are

deshielded to a lesser extent.[2][4]

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromopentanal

Signal
Assignment

Chemical Shift
(δ, ppm)
(Predicted)

Integration
Multiplicity
(Predicted)

Coupling
Constant (J,
Hz) (Predicted)

H₁ (-CHO) ~9.8 1H Triplet (t) ~1.8

H₅ (-CH₂Br) ~3.4 2H Triplet (t) ~6.7

H₂ (-CH₂CHO) ~2.5 2H Multiplet (m) -

H₄ (-CH₂CH₂Br) ~1.9 2H Multiplet (m) -

H₃ (-

CH₂CH₂CH₂-)
~1.7 2H Multiplet (m) -

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 5-bromopentanal will display five signals, one for

each unique carbon atom. The carbonyl carbon of the aldehyde (C₁) is the most prominent

feature, appearing at the far downfield end of the spectrum, typically between 190-200 ppm.[6]

[7] The carbon atom bonded to the electronegative bromine (C₅) will appear in the alkyl halide

region, while the other sp³ hybridized carbons will be found in the upfield region.[8]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromopentanal

Signal Assignment Chemical Shift (δ, ppm) (Predicted)

C₁ (-CHO) ~202

C₂ (-CH₂CHO) ~44

C₅ (-CH₂Br) ~33

C₄ (-CH₂CH₂Br) ~32

C₃ (-CH₂CH₂CH₂-) ~21
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Structure-Spectra Correlation
The following diagram illustrates the relationship between the molecular structure of 5-
bromopentanal and its key NMR signals. The deshielding effects of the aldehyde and bromine

functional groups are highlighted, showing their influence on the adjacent proton and carbon

atoms.

NMR structure-spectra correlation for 5-bromopentanal.

Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR

spectra.

Sample Preparation:

Approximately 5-10 mg of 5-bromopentanal is accurately weighed and dissolved in ~0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the

solution to serve as the chemical shift reference (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube, which is then capped and carefully placed

in the NMR spectrometer's autosampler or probe.

Data Acquisition:

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a suitable probe.

¹H NMR: The spectrum is acquired using a standard one-pulse sequence. Key parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-

2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise

ratio.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence (e.g.,

zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low
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natural abundance of the ¹³C isotope. A spectral width of ~240 ppm is used to encompass

the full range of expected chemical shifts.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,

TopSpin, Mnova).

Processing steps include Fourier transformation, phase correction, and baseline correction.

The spectrum is referenced to the TMS signal at 0.00 ppm.

Peak integration is performed for the ¹H spectrum to determine the relative number of

protons contributing to each signal. For the ¹³C spectrum, peak picking identifies the

chemical shift of each carbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1354046#interpreting-the-1h-and-13c-nmr-spectra-
of-5-bromopentanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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